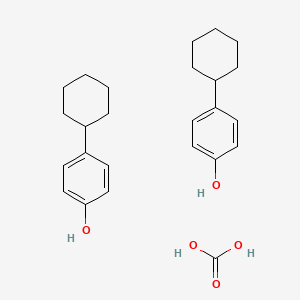
Carbonic acid;4-cyclohexylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid;4-cyclohexylphenol is a compound that combines the properties of carbonic acid and 4-cyclohexylphenol Carbonic acid is a weak acid formed when carbon dioxide dissolves in water, while 4-cyclohexylphenol is a phenolic compound with a cyclohexyl group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid;4-cyclohexylphenol typically involves the reaction of 4-cyclohexylphenol with carbon dioxide under specific conditions. One common method is the carboxylation of 4-cyclohexylphenol using carbon dioxide in the presence of a catalyst. This reaction can be carried out under high pressure and temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where 4-cyclohexylphenol is reacted with carbon dioxide in the presence of a suitable catalyst. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Carbonic acid;4-cyclohexylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexylphenol derivatives.
Substitution: The phenolic hydrogen can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexylphenol derivatives.
Substitution: Halogenated or sulfonated phenols.
Scientific Research Applications
Carbonic acid;4-cyclohexylphenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of carbonic acid;4-cyclohexylphenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds and interact with enzymes, potentially inhibiting their activity. The cyclohexyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Nonylphenol: Similar in structure but with a nonyl group instead of a cyclohexyl group.
Bisphenol A: Contains two phenol groups connected by a propane bridge.
Phenol: The simplest phenolic compound without any substituents.
Uniqueness
Carbonic acid;4-cyclohexylphenol is unique due to the presence of both a phenolic group and a cyclohexyl group, which confer distinct chemical and physical properties. Its combination of weak acidity from the carbonic acid and the hydrophobic nature of the cyclohexyl group makes it versatile for various applications .
Properties
CAS No. |
27885-35-4 |
|---|---|
Molecular Formula |
C25H34O5 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
carbonic acid;4-cyclohexylphenol |
InChI |
InChI=1S/2C12H16O.CH2O3/c2*13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;2-1(3)4/h2*6-10,13H,1-5H2;(H2,2,3,4) |
InChI Key |
LDOQTXKJGLMFIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)O.C1CCC(CC1)C2=CC=C(C=C2)O.C(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















